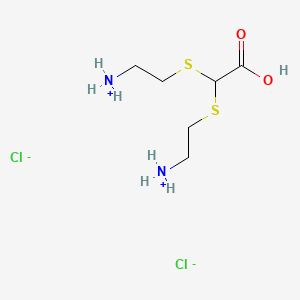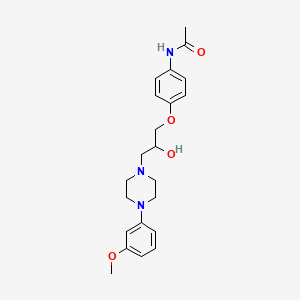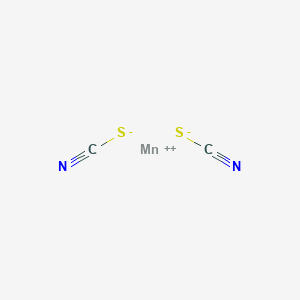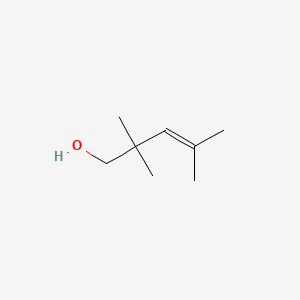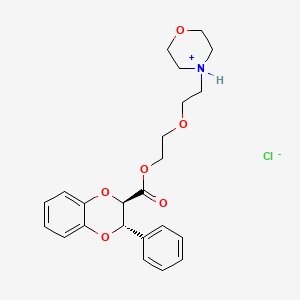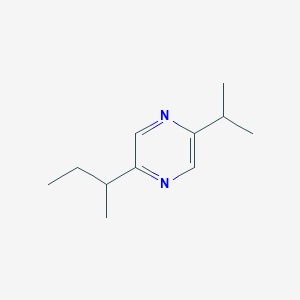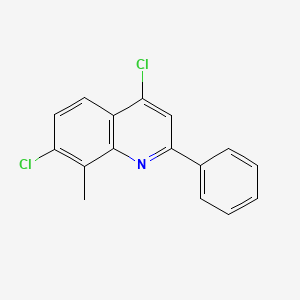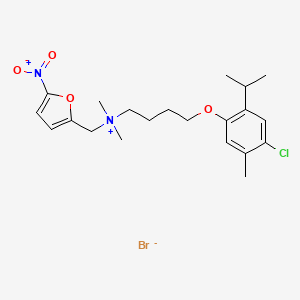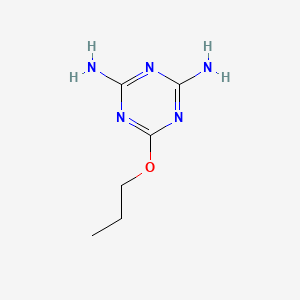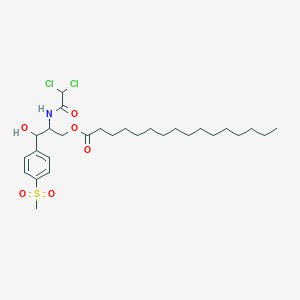
12-Oxo-N-phenyl-12H-phthaloperine-6-sulphonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-Oxo-N-phenyl-12H-phthaloperine-6-sulfonamide: is a complex organic compound with the molecular formula C24H15N3O3S and a molecular weight of 425.459 This compound is characterized by its unique structure, which includes a phthaloperine core, a phenyl group, and a sulfonamide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 12-Oxo-N-phenyl-12H-phthaloperine-6-sulfonamide typically involves multi-step organic reactions. One common method involves the condensation of phthalic anhydride with aniline to form N-phenylphthalimide. This intermediate is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfonamide group. The final step involves oxidation to introduce the oxo group at the 12th position.
Industrial Production Methods: While specific industrial production methods for 12-Oxo-N-phenyl-12H-phthaloperine-6-sulfonamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and phthaloperine moieties.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Products include sulfonic acids or quinones.
Reduction: Products include alcohols or amines.
Substitution: Products include various substituted sulfonamides.
Aplicaciones Científicas De Investigación
Chemistry: 12-Oxo-N-phenyl-12H-phthaloperine-6-sulfonamide is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential interactions with proteins and enzymes. Its sulfonamide group is known to mimic the structure of certain biological molecules, making it useful in enzyme inhibition studies.
Medicine: The compound’s potential as a pharmaceutical intermediate is being explored. Its structure suggests it could be modified to create new drugs with antibacterial or anticancer properties.
Industry: In the industrial sector, 12-Oxo-N-phenyl-12H-phthaloperine-6-sulfonamide is used in the development of dyes and pigments due to its stable and vibrant color properties.
Mecanismo De Acción
The mechanism of action of 12-Oxo-N-phenyl-12H-phthaloperine-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to the active sites of enzymes, inhibiting their activity. This is particularly relevant in the context of enzyme inhibition studies, where the compound can be used to study the effects of enzyme inhibition on various biological pathways.
Comparación Con Compuestos Similares
N-phenylphthalimide: Shares the phthaloperine core but lacks the sulfonamide group.
Sulfanilamide: Contains the sulfonamide group but lacks the phthaloperine core.
Phthalic anhydride: A precursor in the synthesis of 12-Oxo-N-phenyl-12H-phthaloperine-6-sulfonamide.
Uniqueness: 12-Oxo-N-phenyl-12H-phthaloperine-6-sulfonamide is unique due to the combination of its structural features
Propiedades
Número CAS |
78197-01-0 |
|---|---|
Fórmula molecular |
C24H15N3O3S |
Peso molecular |
425.5 g/mol |
Nombre IUPAC |
3-oxo-N-phenyl-2,11-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),4,6,8,10,12,14,16(20),17-nonaene-13-sulfonamide |
InChI |
InChI=1S/C24H15N3O3S/c28-24-18-11-5-4-10-17(18)23-25-22-20(31(29,30)26-16-8-2-1-3-9-16)14-13-15-7-6-12-19(21(15)22)27(23)24/h1-14,26H |
Clave InChI |
QUIYYCNIFZFAID-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NS(=O)(=O)C2=C3C4=C(C=CC=C4N5C(=N3)C6=CC=CC=C6C5=O)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


